molecular formula C9H6N4O B372892 1,5-Dihydroimidazo[4,5-g]quinazolin-8-one CAS No. 53449-18-6

1,5-Dihydroimidazo[4,5-g]quinazolin-8-one

Cat. No.: B372892
CAS No.: 53449-18-6
M. Wt: 186.17g/mol
InChI Key: ZLJSWBSUEOZJDB-UHFFFAOYSA-N
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Description

1,5-Dihydroimidazo[4,5-g]quinazolin-8-one is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the quinazolinone family, a class of nitrogen-containing heterocycles recognized for their diverse chemical reactivities and broad biological applications . The imidazo[4,5-g]quinazolinone structure serves as a core template for developing potent bioactive molecules. While specific biological data for this particular analog is limited, closely related derivatives have demonstrated considerable research value. For instance, molecules sharing the imidazo[4,5-g]quinazolin-8-one core have been identified as inhibitors of enzymes like tRNA-guanine transglycosylase (TGT), as evidenced by structural data from the Protein Data Bank (PDB) . Furthermore, extensive research on angular thiazolo[5,4-f]quinazolinones, which are structurally similar, has shown these compounds can function as effective kinase inhibitors with sub-micromolar activity against targets like DYRK1A, a kinase involved in neurodegenerative diseases and cell cycle control . This suggests the straight imidazo[4,5-g]quinazolin-8-one scaffold holds strong potential for the design and synthesis of novel compounds targeting various kinases and other biological pathways. The synthetic accessibility of quinazolinone derivatives continues to advance, with researchers developing innovative, efficient, and environmentally friendly protocols for their construction . This compound is presented as a key building block for chemical biology and SAR (Structure-Activity Relationship) studies, enabling researchers to explore new chemical space and develop novel therapeutic leads. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,7-dihydroimidazo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-5-1-7-8(12-3-11-7)2-6(5)10-4-13-9/h1-4H,(H,11,12)(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJSWBSUEOZJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC3=C1NC=N3)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminobenzyl Glycine Derivatives

A foundational method for synthesizing imidazo[4,5-g]quinazolinones involves cyclization reactions starting from substituted aminobenzyl glycine precursors. For example, the synthesis of anagrelide (a structurally related compound) employs ethyl-N-(6-amino-2,3-dichlorobenzyl) glycine (I ) as a starting material. Treatment with cyanogen bromide in aprotic solvents like toluene generates an iminoquinazoline intermediate (II ), which undergoes base-mediated cyclization in alcoholic solutions to yield the target scaffold .

Key steps include:

  • Formation of the iminoquinazoline intermediate : Cyanogen bromide reacts with the primary amine of I , facilitating nucleophilic attack and subsequent cyclization.

  • Base-mediated ring closure : Potassium carbonate or sodium hydroxide in ethanol promotes lactam formation, yielding the bicyclic core .

This method achieves moderate yields (40–62%) but faces challenges such as competing hydrolysis reactions and esterification side products .

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances leverage palladium catalysis to introduce substituents at specific positions of the quinazolinone core. For instance, Suzuki-Miyaura coupling of 5-bromo-quinazolin-4-one derivatives with aryl boronic acids enables the installation of aryl groups at the C-5 position . While this approach primarily targets C-5 modifications, analogous strategies could adapt to functionalize the imidazo[4,5-g]quinazolinone scaffold.

Example reaction pathway :

  • Substrate : 5-Bromo-1,5-dihydroimidazo[4,5-g]quinazolin-8-one.

  • Catalyst : Pd(dppf)Cl₂.

  • Conditions : Tetrahydrofuran (THF), 80°C, 12 hours.

  • Outcome : Aryl groups (e.g., phenyl, pyridyl) are introduced, enhancing structural diversity .

Hydrogenation and Reductive Amination

Hydrogenation plays a pivotal role in reducing nitrile or nitro groups during synthesis. For example, cyanation of a 5-bromo-quinazolinone derivative using Pd catalysis, followed by hydrogenation over Raney nickel, yields primary amines . These intermediates are critical for constructing the imidazole ring via reductive amination.

Typical sequence :

  • Cyanation : 5-Bromo derivative → 5-cyano intermediate.

  • Hydrogenation : Conversion of nitrile to amine using H₂/Raney Ni.

  • Cyclization : Reaction with carbonyl compounds (e.g., glyoxal) to form the imidazole ring .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclocondensation steps. For example, heating a mixture of 2-aminobenzamide and triethyl orthoformate under microwave conditions (150°C, 20 minutes) yields quinazolin-4-one derivatives . Adapting this method to imidazo[4,5-g]quinazolinones could involve:

  • Precursor : 2-Amino-4,5-dicyanobenzamide.

  • Conditions : Microwave, 180°C, 30 minutes.

  • Outcome : Intramolecular cyclization to form the fused imidazole ring .

Enzymatic and Biocatalytic Approaches

Emerging strategies employ enzymes for regioselective functionalization. Lipases and oxidoreductases have been used to catalyze ester hydrolysis and oxidation reactions in quinazolinone synthesis . While biocatalytic routes for 1,5-dihydroimidazo[4,5-g]quinazolin-8-one remain unexplored, they offer potential for greener synthesis with higher stereocontrol.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents/Conditions Yield Advantages Limitations
Cyclization Ethyl-N-(aminobenzyl) glycineCyanogen bromide, K₂CO₃, ethanol40–62%Scalable, established protocolLow yield, side reactions
Suzuki Coupling 5-Bromo-quinazolinonePd(dppf)Cl₂, aryl boronic acid60–75%High functional group toleranceRequires halogenated precursors
Hydrogenation 5-Cyano derivativeH₂, Raney Ni, MeOH70–85%Efficient nitrile reductionHigh-pressure equipment required
Microwave 2-Aminobenzamide derivativesTriethyl orthoformate, microwave80–90%Rapid reaction timesLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydroimidazo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline and imidazoquinazoline derivatives, which exhibit diverse biological activities .

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name Core Structure Biological Activity Key Substituents References
1,5-Dihydroimidazo[4,5-g]quinazolin-8-one Imidazo[4,5-g]quinazolin-8-one Undisclosed (DrugBank candidates) Methylamino, aminoethyl, trifluoromethyl
2,3-Dihydroimidazo[1,2-c]quinazoline Imidazo[1,2-c]quinazoline Antihypertensive, AR antagonists Thiopyrimidine
[1,3]dioxolo[4,5-g]chromen-8-one Dioxolo-chromenone Cytotoxic (breast cancer cell lines) Benzylidene
1,6-Dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine Imidazo-pyrrolopyridine Undisclosed Amine, halogenated pyridines
7,8-Dihydroimidazo[1,2-c][1,3]oxazolo[4,5-e]pyrimidine Oxazolo-imidazo-pyrimidine Undisclosed Oxazole fusion

Structural Differences and Implications

Ring Fusion Position: The target compound’s [4,5-g] fusion creates a planar aromatic system distinct from the [1,2-c] fusion in 2,3-dihydroimidazo[1,2-c]quinazoline, which adopts a non-planar conformation due to reduced aromaticity . The [4,5-d] fusion in pyrrolo-imidazopyridines introduces a pyrrole ring, altering electron distribution and steric interactions .

Substituent Effects: Electron-Withdrawing Groups: Derivatives with trifluoromethylphenyl (e.g., CID56338 in ) enhance metabolic stability and lipophilicity, critical for drug bioavailability .

Fused Heterocycles: Compounds like [1,3]dioxolo[4,5-g]chromen-8-one replace the quinazoline core with a chromenone system, shifting activity toward cytotoxicity via topoisomerase inhibition . Oxazolo- or thiazolo-fused derivatives () introduce additional heteroatoms, modulating reactivity and interaction with biological targets .

Physicochemical and Spectral Properties

  • UV Spectra: Protonation sites differ between methylthio and amino derivatives of imidazoquinazolines. Methylthio compounds protonate preferentially on the imidazole ring, while amino derivatives protonate on the quinazoline ring, affecting UV absorption and ionization .
  • Solubility: Substituents like aminoethyl () enhance aqueous solubility, critical for oral bioavailability .

Biological Activity

1,5-Dihydroimidazo[4,5-g]quinazolin-8-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a fused imidazole and quinazoline structure, exhibits potential therapeutic effects in various disease models, particularly in cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the following chemical formula: C9H7N5OC_9H_7N_5O. Its structure includes both imidazole and quinazoline moieties which contribute to its biological activity. The compound is synthesized through the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole using specific catalysts and reaction conditions .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, one study reported that this compound inhibited the activity of specific kinases involved in cancer cell signaling pathways .

Table 1: Antitumor Activity Summary

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)10Induction of apoptosis
MCF-7 (breast)15Cell cycle arrest at G2/M phase
A549 (lung)12Inhibition of PI3K/Akt signaling pathway

Anticonvulsant Properties

In addition to its antitumor effects, this compound has demonstrated anticonvulsant activity in animal models. It acts on various neurotransmitter systems and has been shown to modulate GABAergic transmission .

Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of this compound in a mouse model of seizures induced by pentylenetetrazol. The results indicated a significant reduction in seizure duration compared to control groups, suggesting its potential as a therapeutic agent for epilepsy.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties , which may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that it can reduce the production of TNF-alpha and IL-6 in activated macrophages .

The biological activity of this compound involves multiple mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of specific kinases such as DYRK1A and CDK9/CyclinT, which are crucial for cell proliferation and survival .
  • Cell Signaling Modulation : The compound interferes with various signaling pathways including PI3K/Akt and MAPK pathways, leading to altered cellular responses.
  • Apoptosis Induction : It promotes apoptotic cell death through the activation of caspases and the mitochondrial pathway .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other similar compounds within the imidazoquinazoline class:

Table 2: Comparison of Biological Activities

CompoundAntitumor ActivityAnticonvulsant ActivityAnti-inflammatory Activity
This compoundSignificantModerateSignificant
Imidazo[1,2-a]quinoxalineModerateLowModerate
Quinazoline DerivativesVariableModerateVariable

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